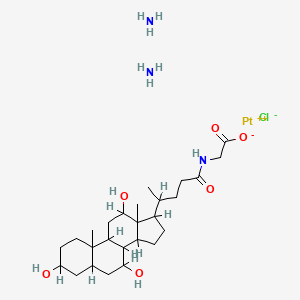
Bamet-R2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Diamminechlorocholylglycinateplatinum(II) is a platinum-based compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of cisplatin, a well-known chemotherapy drug, and incorporates bile acid derivatives to enhance its targeting and efficacy.
Preparation Methods
The synthesis of cis-Diamminechlorocholylglycinateplatinum(II) involves the reaction of cisplatin with cholylglycine in the presence of appropriate reagents and conditions. The process typically includes:
Reaction of cisplatin with cholylglycine: This step involves the substitution of one of the chloride ligands in cisplatin with cholylglycine.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound are still under development, as it is primarily used in experimental and research settings .
Chemical Reactions Analysis
cis-Diamminechlorocholylglycinateplatinum(II) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the chloride ligand is replaced by other nucleophiles.
Oxidation and Reduction: While the platinum center in the compound can participate in redox reactions, these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common reagents used in these reactions include water, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-Diamminechlorocholylglycinateplatinum(II) has several scientific research applications:
Chemistry: It is used to study the coordination chemistry of platinum compounds and their interactions with biological molecules.
Biology: The compound is investigated for its ability to target specific cellular pathways and its interactions with cellular components.
Mechanism of Action
The mechanism of action of cis-Diamminechlorocholylglycinateplatinum(II) involves its interaction with DNA, similar to cisplatin. The compound forms cross-links with DNA, disrupting the DNA structure and inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The bile acid component enhances its targeting to liver cells, making it particularly effective against liver tumors .
Comparison with Similar Compounds
cis-Diamminechlorocholylglycinateplatinum(II) is unique due to its incorporation of a bile acid derivative, which enhances its targeting to liver cells. Similar compounds include:
cis-Diamminebisursodeoxycholateplatinum(II): Another bile acid-platinum derivative with similar targeting properties.
cisplatin: The parent compound, widely used in chemotherapy.
Carboplatin and Oxaliplatin: Other platinum-based chemotherapy drugs with different ligand structures and toxicity profiles.
These compounds differ in their chemical structures, targeting mechanisms, and side effect profiles, making cis-Diamminechlorocholylglycinateplatinum(II) a promising candidate for targeted cancer therapy .
Properties
CAS No. |
191595-91-2 |
|---|---|
Molecular Formula |
C26H48ClN3O6Pt |
Molecular Weight |
729.2 g/mol |
IUPAC Name |
azane;2-[[1-oxido-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentylidene]amino]acetate;platinum(2+);hydrochloride |
InChI |
InChI=1S/C26H43NO6.ClH.2H3N.Pt/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
RUGJYCHQQOPHCW-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.[Cl-].[Pt+2] |
Canonical SMILES |
CC(CCC(=NCC(=O)[O-])[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.Cl.[Pt+2] |
Synonyms |
Bamet-R2 diamminebis(ursodeoxycholate(O,O'))platinum(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


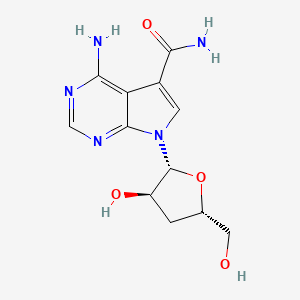
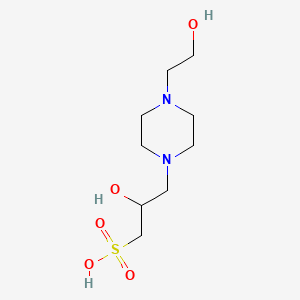
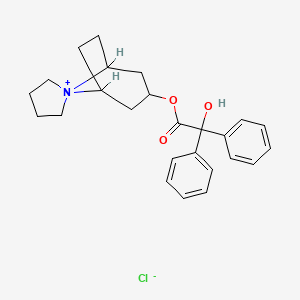

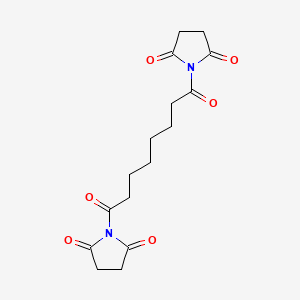
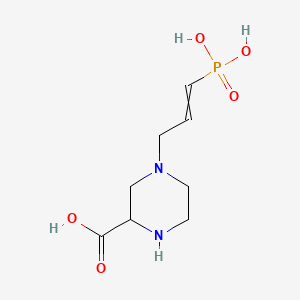
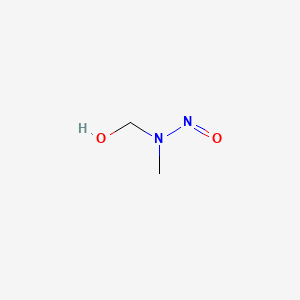
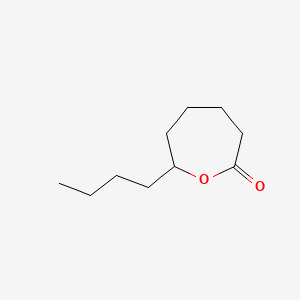
![8-Azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B1196113.png)

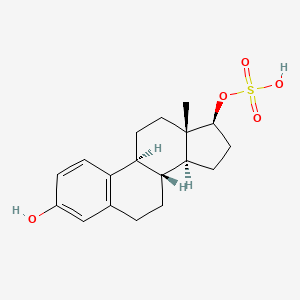
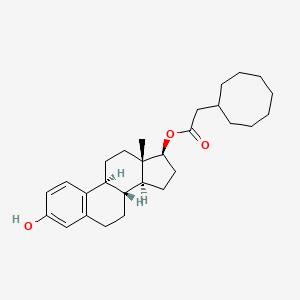
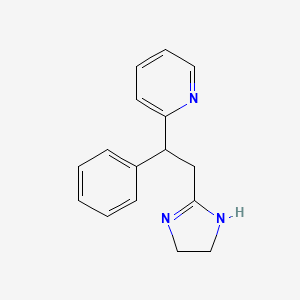
![1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE](/img/structure/B1196121.png)
